Isopentane

Description

Historical Trajectory of Isopentane (B150273) Discovery and Early Studies

The history of this compound is intrinsically linked to the foundational studies of hydrocarbons and the concept of isomerism in the 19th century.

The journey to identify this compound began with the study of pentane (B18724) mixtures. In 1862, Charles Greville Williams first isolated the pentane mixture from the pyrolysis products of boghead coal. wikipedia.org Shortly after, in the years 1864-1865, chemists like Carl Schorlemmer began attempting to extract similar hydrocarbons from Pennsylvanian oil. wikipedia.orgwikipedia.org Schorlemmer noted that a small fraction of the liquid boiled below 30°C. However, the definitive separation of the pentane isomers and the formal discovery of this compound is credited to the American chemist Cyrus Warren around the same period. Warren successfully isolated the more volatile isomer and accurately measured its boiling point at 30°C, distinguishing it from its linear counterpart. wikipedia.org

The distinct physical properties of the pentane isomers, particularly their boiling points, were key to their characterization. The more branched the isomer, the lower its boiling point tends to be. wikipedia.org

Table 1: Physical Properties of Pentane Isomers

| Property | n-Pentane | This compound (2-Methylbutane) | Neopentane (B1206597) (2,2-Dimethylpropane) |

|---|---|---|---|

| Boiling Point | 36.1 °C | 27.7 °C | 9.5 °C |

| Melting Point | -129.7 °C | -159.9 °C | -16.6 °C |

| RON (Octane Rating) | 61.7 | 93.7 | Not typically used as fuel component |

Data sourced from multiple references. wikipedia.orgwikipedia.orgresearchgate.net

The common name "this compound" was in use as early as 1875. wikipedia.org This traditional nomenclature was retained in the 1993 recommendations by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgbrainly.in However, according to the 2013 IUPAC recommendations, this name is no longer recommended for official use. The preferred and systematic IUPAC name for the compound is 2-methylbutane . wikipedia.orgbrainly.inquora.com This name precisely describes its molecular structure: a four-carbon butane chain with a single methyl group attached to the second carbon. quora.comyoutube.comyoutube.com

Contemporary Significance of this compound in Chemical Science and Engineering

This compound is a versatile compound with numerous applications stemming from its specific thermodynamic and chemical properties. It is a key component in various industrial sectors, valued for its volatility, solvent properties, and role as a chemical intermediate. elsapainternational.commaestrovirtuale.com

In chemical engineering , this compound is widely used as a blowing agent in the production of polymer foams, such as polystyrene and polyurethane. elsapainternational.comhaltermann-carless.comjunyuanpetroleumgroup.com It serves as an environmentally friendlier alternative to formerly used chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs) that deplete the ozone layer. haltermann-carless.comtaylorandfrancis.com In the production of polyurethane foam, it is often used in blends with cyclopentane (B165970) to optimize the foam's cell structure and insulating properties. haltermann-carless.com Another significant application is in geothermal power generation, where it functions as a working fluid in a closed-loop system to drive turbines in Organic Rankine Cycles (ORC). wikipedia.orgwikipedia.orghaltermann-carless.com Its low boiling point makes it efficient for converting thermal energy into mechanical work. elsapainternational.com

In chemical science , this compound is a major component of natural gasoline and is used to increase the octane (B31449) rating of motor fuels. wikipedia.orgchemicalbook.com Its Research Octane Number (RON) of 93.7 is substantially higher than that of n-pentane (61.7), making the isomerization of n-pentane to this compound a valuable process in petroleum refining. wikipedia.orgchemicalbook.com It also serves as a solvent for nonpolar compounds and as a starting material for the synthesis of other chemicals. maestrovirtuale.comchemicalbook.com For instance, the catalytic dehydrogenation of this compound produces isoamylenes, which can be further processed to form isoprene (B109036), a key monomer for synthetic rubber. chemicalbook.com In laboratory settings, this compound is used with liquid nitrogen to rapidly freeze biological tissues for cryosectioning in histology. wikipedia.orgchemicalbook.com

Table 2: Summary of this compound Applications

| Sector | Application | Function |

|---|---|---|

| Polymer Industry | Blowing Agent | Creates foam structure in polystyrene and polyurethane insulation. elsapainternational.comhaltermann-carless.com |

| Energy | Geothermal Power | Working fluid in Organic Rankine Cycle turbines. wikipedia.orghaltermann-carless.com |

| Petroleum Industry | Fuel Additive | High-octane component of gasoline. elsapainternational.comwikipedia.org |

| Chemical Synthesis | Precursor | Production of isoamylenes and isoprene. chemicalbook.com |

| Laboratory | Cryofixation | Freezing agent for biological tissues in histology. wikipedia.orgchemicalbook.com |

| Consumer Products | Propellant / Solvent | Used in some aerosols and personal care products like shaving gels. haltermann-carless.comchemicalbook.com |

Scope and Interdisciplinary Nature of this compound Research

Research involving this compound spans multiple scientific and engineering disciplines, reflecting its industrial importance and its utility as a model compound for fundamental studies.

Chemical Engineering & Thermodynamics: Extensive research focuses on optimizing the production of this compound via the isomerization of n-pentane. taylorandfrancis.com Studies investigate catalysts, reaction kinetics, and process design for separation and purification. mdpi.com Its properties as a working fluid are central to research in thermodynamics and fluid dynamics, particularly for improving the efficiency of Organic Rankine Cycles in waste heat recovery and geothermal energy systems. researchgate.netresearchgate.net

Materials Science: In polymer science, research explores the role of this compound and its blends as blowing agents. Studies focus on how it influences the cellular structure, density, and insulating properties of foams, contributing to the development of advanced insulation materials. junyuanpetroleumgroup.com

Combustion Science: The autoignition properties of this compound are studied to understand and model combustion processes in internal combustion engines. dtic.mil Comparative studies of pentane isomers help elucidate the relationship between molecular structure and reactivity, which is crucial for developing more efficient and cleaner fuels. researchgate.netdtic.mil

Physical & Organic Chemistry: this compound serves as a model molecule for fundamental studies in physical chemistry, including intermolecular forces and adsorption phenomena in porous materials like metal-organic frameworks (MOFs). mdpi.com In organic chemistry, it is used in studies of reaction mechanisms, such as catalytic dehydrogenation. chemicalbook.com

This interdisciplinary interest underscores the compound's dual role as a valuable industrial commodity and a fundamental substance for advancing scientific knowledge in chemistry and engineering.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTDNUCVQCZILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

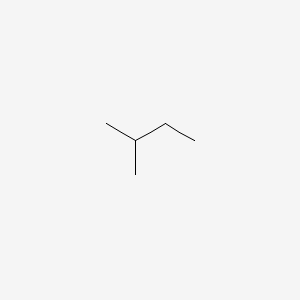

CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12, Array | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76701-33-2 | |

| Record name | Butene, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76701-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8025468 | |

| Record name | 2-Methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999), Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a pleasant, gasoline-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

82 °F at 760 mmHg (NTP, 1992), 27.83 °C, 28 °C | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-70 °F (NTP, 1992), -51 °C (-60 °F) - closed cup, <-60 °F (<-51 °C) - closed cup | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 48 mg/L at 25 °C, In water, 49.6 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol, Solubility in water: none | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.62 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6201 g/cm cuat 20 °C, Relative density (water = 1): 0.6 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

400 mmHg at 50.9 °F ; 595 mmHg at 70.0 °F (NTP, 1992), 689.0 [mmHg], Vapor pressure, kPa at 20 °C: 79 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Volatile liquid or gas, Colorless liquid | |

CAS No. |

78-78-4, 68513-65-5 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, branched and linear | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068513655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH67814I0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-255.8 °F (NTP, 1992), -159.8 °C, -160 °C | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies and Catalytic Pathways of Isopentane

Catalytic Isomerization of n-Pentane to Isopentane (B150273)

Catalytic isomerization of n-pentane is a crucial process in petroleum refining to increase the octane (B31449) number of gasoline. This reaction is typically carried out in the presence of a catalyst, often a bifunctional catalyst possessing both metallic and acidic sites. tandfonline.comput.ac.irekb.eg The metallic function is responsible for the dehydrogenation/hydrogenation steps, while the acidic function catalyzes the skeletal isomerization of the hydrocarbon intermediates. put.ac.irekb.eg

Thermodynamic Analysis of Isomerization Processes

The isomerization of n-alkanes, including n-pentane to this compound, is a slightly exothermic reaction. tandfonline.comresearchgate.net From a thermodynamic perspective, lower reaction temperatures are generally more favorable for achieving higher equilibrium concentrations of the desired branched isomers, such as this compound. tandfonline.comresearchgate.net However, higher temperatures are often necessary to activate the relatively unreactive alkane molecules and achieve reasonable reaction rates. tandfonline.com

Thermodynamic data for the isomerization of pentane (B18724) to this compound, including standard molar enthalpy change, standard molar Gibbs free energy change, and standard equilibrium constants at various temperatures, can be calculated to understand the reaction's feasibility and equilibrium limitations under different conditions. researchgate.netsylzyhg.com

Influence of Reaction Parameters (Temperature, Pressure, H2/HC Ratio) on Isomerization

Reaction parameters such as temperature, pressure, and the hydrogen to hydrocarbon (H₂/HC) ratio significantly influence the conversion and selectivity of n-pentane isomerization. researchgate.netput.ac.ir

Temperature: While lower temperatures favor this compound formation thermodynamically, a balance must be struck to ensure sufficient reaction kinetics. Increasing temperature generally increases the conversion of n-pentane, but it can also promote undesirable side reactions like cracking, which reduces the selectivity to this compound. put.ac.irresearchgate.netcabidigitallibrary.orgsharif.edu The optimal temperature range for maximum this compound yield is often around 200-250 °C, depending on the catalyst used. put.ac.irput.ac.irsharif.edu

Pressure: Higher pressure generally favors higher conversion in n-paraffin isomerization processes, although the isomerization reaction itself is thermodynamically pressure-independent. researchgate.netcabidigitallibrary.orgkau.edu.sa Operating at elevated pressure, typically between 20-35 atm (approximately 2-3.5 MPa), helps to suppress side reactions like cracking and coke formation, which are accompanied by an increase in volume. tandfonline.comkau.edu.sa

H₂/HC Ratio: The molar ratio of hydrogen to hydrocarbon in the feed also plays a crucial role. Increasing the H₂/HC ratio generally increases the selectivity towards isomerization and helps to maintain catalyst stability by minimizing coke formation. put.ac.irput.ac.ircabidigitallibrary.orgkau.edu.saresearchgate.net However, an excessively high hydrogen partial pressure can sometimes lead to a decrease in n-pentane conversion. researchgate.net The optimal H₂/HC ratio varies depending on the catalyst and specific process conditions.

Development and Optimization of Isomerization Catalysts

The development of efficient and stable catalysts is central to the economic viability of n-pentane isomerization. Bifunctional catalysts, typically consisting of a noble metal (like platinum or palladium) supported on a solid acid (such as zeolites or sulfated zirconia), are widely used. put.ac.irekb.egntu.edu.twgoogle.com

Zeolites, particularly mordenite, Beta, and ZSM-5, are commonly used as acidic supports due to their strong acidity and tunable pore structures, which can influence product selectivity. put.ac.irekb.egntu.edu.tw Sulfated zirconia promoted with various transition metals like W, Pt, Ni, and Fe has also shown effectiveness for isomerization at lower temperatures. ntu.edu.twmpg.de

Research focuses on optimizing catalyst properties such as metal dispersion, acid strength and distribution, and textural properties (e.g., porosity) to enhance activity, selectivity, and stability. ekb.egresearchgate.netntu.edu.twkaimosi.com For instance, the Si/Al ratio in zeolites affects the density and strength of acid sites, influencing catalytic performance. ekb.egutm.myresearchgate.net The method of incorporating the metal onto the support (e.g., impregnation vs. ion exchange) can also impact metal dispersion and catalytic properties. ekb.egkaimosi.com

Novel catalyst systems, including those utilizing ionic liquids, are also being explored as potentially more environmentally friendly alternatives to traditional solid acid catalysts, particularly chlorinated alumina (B75360). google.comacs.org

Novel Approaches in Hydroisomerization and Catalytic Reforming

Beyond conventional n-pentane isomerization, novel approaches in hydroisomerization and catalytic reforming are being investigated. Hydroisomerization can also be applied to olefinic feeds, such as 1-pentene, to produce this compound in a single reactor using catalysts like Pt-MOR zeolite. tandfonline.comtandfonline.com This approach can be relevant in processes like Fischer-Tropsch synthesis, where the feed contains a significant amount of olefins. tandfonline.com

Catalytic reforming is primarily known for upgrading naphtha to high-octane gasoline components and producing aromatics. While catalytic reforming typically operates at higher temperatures and focuses on reactions like dehydrogenation, cyclization, and aromatization, lighter hydrocarbons like pentanes can also be involved. google.comiip.res.in Some research explores the conversion of n-pentane to cyclopentane (B165970) through catalytic processes, which can offer a higher octane product and reduce the Reid Vapor Pressure (RVP) of the pentane fraction. google.com

Green Chemistry Principles in this compound Production

The application of green chemistry principles in the production of this compound aims to minimize the environmental impact of the process. kau.edu.sajunyuanpetroleumgroup.comresearchgate.net This involves designing chemical syntheses that reduce or eliminate the generation of hazardous substances and favor environmentally benign alternatives. msu.edumlsu.ac.in

Environmentally Conscious Chemical Processes

Environmentally conscious chemical processes in this compound production focus on several key areas aligned with the principles of green chemistry. msu.edumlsu.ac.innist.govosti.govmit.edu

Waste Prevention: Prioritizing methods that prevent waste generation is paramount. msu.edumlsu.ac.inmit.edu This includes designing processes with high atom economy, where a maximum proportion of the starting materials is incorporated into the final product. msu.edumlsu.ac.inmit.edu

Use of Safer Catalysts and Solvents: Research is directed towards developing and utilizing catalysts that are less toxic and more sustainable than traditional options, such as replacing chlorinated alumina catalysts with zeolites or ionic liquids. google.comacs.orgiip.res.in The use of safer solvents or solvent-free reaction conditions (e.g., mechanochemistry) is also explored to reduce the environmental footprint. mit.edunih.gov

Energy Efficiency: Designing processes that require less energy, ideally operating at or closer to ambient temperatures and pressures, contributes to a lower environmental impact. msu.edumlsu.ac.inmit.edu

Use of Renewable Feedstocks: While current industrial production primarily relies on petrochemical sources, exploring the possibility of utilizing renewable feedstocks for this compound synthesis or related processes aligns with green chemistry principles. msu.edumit.edu Although this compound production from bio-ethanol is mentioned in the context of isoprene (B109036) synthesis, direct synthesis of this compound from renewable sources is an area of growing interest in green chemistry. researchgate.net

Reduced Derivatives: Minimizing the use of temporary modifications or protecting groups in synthetic routes reduces the need for additional reagents and the generation of waste. mit.edu

Catalysis: The use of highly selective and efficient catalysts is a core principle of green chemistry as catalysts can facilitate reactions with lower energy input and minimize unwanted byproducts compared to stoichiometric reagents. msu.edumit.edu

Implementing these principles in this compound production processes leads to more sustainable and environmentally friendly chemical manufacturing.

Reduction of Environmental Footprint in Synthesis

Reducing the environmental footprint in the synthesis of this compound is guided by the principles of green chemistry, aiming to develop processes that are more sustainable and less harmful to the environment. This involves several key strategies within advanced synthetic methodologies and catalytic pathways.

One significant area of focus is the optimization of catalytic processes. Catalysis plays a crucial role in reducing waste by enabling more selective reactions and avoiding the use of stoichiometric reagents, which often generate large amounts of inorganic salts as byproducts sciencenet.cnwiley-vch.de. In the context of hydrocarbon synthesis and transformations involving this compound, the development and application of highly efficient and selective catalysts are paramount. For example, research into the dehydrogenation of this compound to produce isoprene, a derivative, has explored different catalytic systems and process designs to improve efficiency and reduce energy demand junyuanpetroleumgroup.comresearchgate.net. The use of specific catalysts, such as chromium-alumina catalysts prepared with microwave energy, has been investigated to enhance the yield of desired intermediates and reduce the energy intensity of the process researchgate.net.

Improving energy efficiency is another critical aspect of reducing the environmental footprint. Many industrial chemical processes, including those involving hydrocarbon synthesis, are energy-intensive researchgate.net. Advanced synthetic methodologies aim to lower reaction temperatures and pressures or integrate energy-saving techniques. The development of power-efficient processes, such as optimized two-stage dehydrogenation, exemplifies efforts to minimize energy consumption in reactions involving this compound researchgate.net.

The selection and use of solvents also significantly impact the environmental profile of a synthesis. Traditional processes often rely on large volumes of volatile organic solvents, contributing to emissions and waste rsc.orgtudelft.nlnih.gov. Advanced methodologies explore the use of alternative, more environmentally benign solvents or solvent-free reaction conditions where possible nih.gov. While specific data on solvent reduction in this compound synthesis was not detailed, the general trend in green chemistry is towards minimizing or replacing hazardous solvents rsc.org.

Furthermore, the concept of using renewable feedstocks is gaining traction as a way to reduce reliance on fossil fuels and lower the carbon footprint of chemical production google.comresearchgate.netmarketresearchintellect.com. While the primary industrial synthesis of this compound typically involves petroleum-based feedstocks, research into producing this compound derivatives from bio-based sources suggests a potential future direction for more sustainable production routes within the broader C5 hydrocarbon landscape google.comresearchgate.net.

Evaluating the environmental performance of synthetic routes is increasingly done using green metrics and life cycle assessments (LCA) wiley-vch.detudelft.nlresearchgate.netnih.gov. Metrics such as the E-factor (environmental factor) and mass intensity quantify the amount of waste generated per unit of product, providing a clear measure of process efficiency and environmental impact wiley-vch.detudelft.nl. Applying these metrics to this compound synthesis helps identify areas for improvement and track progress towards greener production methods.

Data Table

| Metric | Description | Ideal Value | Relevance to Environmental Footprint Reduction |

| E-factor | Mass of waste per mass of product | 0 | Lower values indicate less waste production. |

| Mass Intensity | Total mass used in a process divided by product mass | 1 | Lower values indicate higher resource efficiency. |

| Solvent Intensity | Total mass of solvents used per kg product | - | Lower values indicate reduced solvent usage. |

Note: This table illustrates relevant green chemistry metrics discussed in the context of reducing environmental footprint in chemical synthesis, which are applicable to this compound synthesis.

Complex Reactivity, Transformation, and Mechanistic Elucidation

Pyrolysis and Thermal Decomposition of Isopentane (B150273)

Pyrolysis and thermal decomposition involve the breakdown of this compound molecules at high temperatures in the absence of oxygen. These processes yield smaller hydrocarbon fragments and are fundamental to understanding the behavior of this compound in high-temperature environments.

Experimental Studies in Jet-Stirred Reactors

Experimental studies on the pyrolysis of this compound have been conducted in jet-stirred reactors (JSRs) to investigate its decomposition behavior under controlled conditions. JSRs are well-suited for gas-phase kinetic studies over a wide range of conditions due to their ability to maintain homogeneous concentrations. osti.gov Experiments involving this compound pyrolysis in a JSR have been performed at atmospheric pressure across a temperature range from 700 to 1100 K. researchgate.net These studies measure the mole fractions of reactants and products, such as hydrogen, CO, CO₂, and various C₁-C₆ hydrocarbons, using techniques like gas chromatography. researchgate.net Such experimental data provide valuable insights into the species formed and their relative concentrations during this compound pyrolysis.

Kinetic Modeling and Validation of Pyrolysis Pathways

Kinetic modeling is employed to simulate the complex network of reactions occurring during this compound pyrolysis. These models consist of numerous elementary reactions and their associated rate constants. Several literature kinetic models, such as the Bugler model, NUIGMech1.1 model, and LLNL model, have been used to predict species profiles observed in JSR pyrolysis experiments. researchgate.net Based on the performance of these models and kinetic analysis, modifications are often made to improve their accuracy. researchgate.net For instance, modifications to the LLNL model have included supplementing beta-scission reactions and updating rate constants for specific reactions involving this compound and various radicals. researchgate.net Validation of these models involves comparing the predicted species mole fractions with experimental data obtained from JSR studies and ignition delay times from other experimental setups. researchgate.net

Pyrolysis processes typically involve radical chain propagation mechanisms, including initiation, H-abstraction, isomerization, beta-scission, and termination reactions. researchgate.net The high-temperature pyrolysis of larger hydrocarbons like this compound rapidly produces small radicals and species, whose interactions form the core of kinetic schemes. researchgate.net

Oxidation Kinetics and Mechanisms of this compound

Oxidation of this compound involves its reaction with oxygen, which is fundamental to its combustion behavior. The oxidation process is significantly more complex than pyrolysis, especially at lower temperatures, due to the involvement of oxygenated species and radical chain reactions.

Experimental and kinetic studies on the oxidation of this compound have also been conducted in jet-stirred reactors at various equivalence ratios and temperatures. researchgate.net These experiments measure the concentrations of a wide range of intermediates and products to elucidate the reaction pathways. researchgate.net

Low-Temperature Oxidation Processes and Autoignition

Low-temperature oxidation of hydrocarbons like this compound is characterized by complex reaction sequences that can lead to autoignition. This process often exhibits a negative temperature coefficient (NTC) region, where the ignition delay time increases with increasing temperature. osti.govmdpi.com

Autoignition of this compound typically involves a two-stage process. dtic.mil The first stage is driven by low-temperature chemistry, primarily involving alkylperoxy radical isomerization pathways. osti.govdtic.mil This stage can lead to a cool flame, characterized by a modest temperature increase and partial fuel consumption. dtic.mil The second stage, if it occurs, leads to a hot ignition and is controlled by the decomposition of key intermediates like hydrogen peroxide. dtic.mil

Studies using rapid compression machines (RCMs) have investigated the autoignition of pentane (B18724) isomers, including this compound, at temperatures between 640 K and 900 K. dtic.mil These experiments have shown that this compound is generally less reactive than n-pentane at temperatures below 900 K. osti.govresearchgate.net The extent of the NTC zone and the duration of the first-stage ignition can vary between isomers. osti.govdtic.mil

Alkylperoxy Radical Isomerization Pathways

Alkylperoxy radicals (RO₂) are key intermediates in the low-temperature oxidation of hydrocarbons. These radicals are formed by the addition of molecular oxygen to alkyl radicals (R•), which are produced by hydrogen abstraction from the fuel molecule. mdpi.com

A crucial step in the low-temperature oxidation chain is the isomerization of alkylperoxy radicals to hydroperoxy-substituted carbon-centered radicals (QOOH). mdpi.comrsc.orgosti.gov This isomerization occurs via intramolecular hydrogen migration. dtic.milresearchgate.net The formation of QOOH radicals is particularly important because they can undergo further reactions, including a second addition of oxygen, leading to the formation of hydroperoxyalkylperoxy radicals (O₂QOOH). mdpi.comacs.org The subsequent reactions of O₂QOOH radicals, such as the elimination of an OH radical and the formation of a ketohydroperoxide (KHP), are significant chain-branching steps that promote ignition. researchgate.netacs.org

For this compound, the main pathways for RO₂ radical reactions include isomerization to form QOOH radicals and concerted elimination reactions forming an olefin and a hydroperoxyl radical (HO₂). researchgate.net The competition between these pathways plays a vital role in low-temperature oxidation. researchgate.net The production of QOOH radicals can lead to chain branching by forming hydroxyl radicals (OH), which are highly reactive. researchgate.net Conversely, concerted elimination reactions producing less reactive HO₂ radicals can curtail the progression towards chain branching. researchgate.netacs.org

Table 1: Key Reactions in this compound Pyrolysis and Oxidation (Illustrative Examples based on Search Results)

| Reaction | Type | Relevance |

| iC₅H₁₂ → iC₃H₇ + C₂H₅ | Unimolecular Decomposition | Sensitive reaction in pyrolysis (900-1100 K) researchgate.net |

| iC₅H₁₂ + OH → cC₅H₁₁ + H₂O | H-Abstraction | Involved in oxidation kinetics researchgate.net |

| iC₅H₁₂ + OH → bC₅H₁₁ + H₂O | H-Abstraction | Involved in oxidation kinetics researchgate.net |

| RO₂ Isomerization → QOOH | Intramolecular H-transfer | Key step in low-temperature oxidation rsc.orgosti.gov |

| QOOH + O₂ → O₂QOOH | Oxygen Addition | Precursor to chain branching mdpi.comacs.org |

| O₂QOOH → KHP + OH | Decomposition | Chain branching reaction researchgate.netacs.org |

| RO₂ → Alkene + HO₂ | Concerted Elimination | Competes with isomerization researchgate.netacs.org |

| HO₂ + HO₂ → H₂O₂ + O₂ | Radical-Radical Reaction | Important in low-temperature oxidation researchgate.net |

| H₂O₂ → OH + OH | Decomposition | Chain branching source at higher temperatures dtic.mil |

Table 2: Autoignition Characteristics of Pentane Isomers (Based on RCM Studies)

| Isomer | Lowest Ignition Temperature (approx.) | NTC Zone (approx. K) | Relative Reactivity (< 900 K) | First-Stage Ignition Duration (approx. ms) |

| n-Pentane | 650 K osti.gov | 730-820 K osti.gov | Most reactive osti.govresearchgate.net | 0.7 dtic.mil |

| This compound | 690 K osti.gov | 730-820 K osti.gov | Least reactive osti.govresearchgate.net | 2.6 dtic.mil |

| Neopentane (B1206597) | - | - | Intermediate researchgate.net | 3 dtic.mil |

Chain Branching and Propagation Mechanisms

For this compound, hydrogen atom abstraction by various radicals (such as OH, HO₂, H, and CH₃) initiates the oxidation process, leading to the formation of isopentyl radicals. researchgate.net There are four distinct isopentyl radicals that can be formed depending on the site of hydrogen abstraction: 2-methylbut-1-yl, 2-methylbut-2-yl, 3-methylbut-2-yl, and 3-methylbut-1-yl radicals. researchgate.net

The subsequent reactions of these isopentyl radicals with molecular oxygen (O₂) lead to the formation of alkylperoxy radicals (RO₂). acs.orgresearchgate.net The fate of these RO₂ radicals determines whether the reaction chain propagates or branches. acs.orgresearchgate.net

Role of Hydroperoxyl-Alkyl Radicals (QOOH)

A key pathway for RO₂ radicals at lower temperatures is isomerization via intramolecular hydrogen abstraction, leading to the formation of hydroperoxyl-alkyl radicals (QOOH). acs.orgresearchgate.netpnas.org This isomerization is a critical step towards chain branching. acs.orgresearchgate.net The propensity for QOOH formation depends on the structure of the RO₂ radical and the availability of labile hydrogen atoms that can be abstracted internally. researchgate.netosti.gov

For this compound, H-atom abstraction from the primary sites mainly leads to the formation of QOOH radicals. researchgate.net These QOOH radicals can then add to molecular oxygen, forming O₂QOOH radicals. acs.orgosti.govresearchgate.net The decomposition of O₂QOOH radicals, or subsequent reactions of species formed from them (such as ketohydroperoxides, KHP), can produce multiple highly reactive radicals, notably hydroxyl radicals (OH), which significantly contribute to chain branching and accelerate the oxidation process. acs.orgpnas.orgosti.gov

However, RO₂ radicals can also undergo concerted elimination reactions, forming an olefin and a hydroperoxyl radical (HO₂). researchgate.netresearchgate.net This pathway is considered chain propagating as it primarily produces less reactive HO₂ radicals and curtails the progression toward chain branching pathways that yield OH radicals. researchgate.netosti.govresearchgate.net The competition between isomerization to QOOH (leading to branching) and concerted elimination (leading to propagation) plays a crucial role in the low-temperature oxidation of this compound. researchgate.netresearchgate.net At higher temperatures, there is a shift towards chain propagating pathways as β-scission reactions of fuel radicals become more prominent. researchgate.net

High-Temperature Oxidation and Combustion Kinetics

At high temperatures, the oxidation and combustion of this compound are governed by different kinetic pathways compared to low temperatures. While low-temperature oxidation involves the formation and reactions of RO₂ and QOOH radicals, high-temperature combustion is dominated by unimolecular decomposition of fuel molecules and smaller radical reactions. researchgate.netstanford.edu

Detailed kinetic mechanisms have been developed to describe the oxidation and combustion of this compound across a wide range of temperatures and pressures. researchgate.net These models incorporate elementary reactions, including H-atom abstraction, radical decomposition (β-scission), and reactions of smaller species like H, O, OH, HO₂, and small hydrocarbons. researchgate.netstanford.eduroyalsocietypublishing.org

At temperatures above approximately 900 K, the importance of the chain branching reaction H + O₂ <=> O + OH increases, dominating reactivity at very high temperatures. researchgate.net Reactions of fuel radicals undergoing β-scission to form olefins and smaller alkyl radicals also become more significant at higher temperatures, contributing to chain propagation. researchgate.net

Combustion kinetics studies involving this compound often utilize experimental techniques such as shock tubes and rapid compression machines to measure ignition delay times over a range of temperatures, pressures, and equivalence ratios. researchgate.netdtic.mil These experimental data are then used to validate and refine detailed chemical kinetic models. researchgate.netdtic.mil

Multistage Oxidation Processes

This compound, like other branched alkanes, can exhibit multistage ignition behavior under certain conditions, particularly in the low to intermediate temperature range (around 600-900 K). researchgate.netdtic.mil This phenomenon, often observed in engines, involves distinct stages of heat release and pressure rise. dtic.mil

The first stage of ignition is typically attributed to the low-temperature oxidation chemistry involving the formation and reaction of RO₂ and QOOH radicals, leading to chain branching. osti.govdtic.mil This stage is effectively quenched as the temperature increases, making the addition reactions of O₂ to alkyl and hydroperoxyalkyl radicals less favorable compared to reverse dissociation reactions. osti.govdtic.mil

The second stage of ignition, or hot ignition, occurs at higher temperatures and is controlled by the decomposition of stable intermediate species formed during the first stage, such as hydrogen peroxide (H₂O₂). dtic.mil The decomposition of H₂O₂ yields two highly reactive OH radicals, leading to a rapid increase in radical concentration and a thermal runaway. dtic.mil

Detailed kinetic mechanisms are necessary to accurately model and understand these multistage oxidation processes, capturing the transition between low-temperature and high-temperature chemistry. researchgate.net

This compound in Radical Reactions and Atmospheric Oxidation Chemistry

This compound is a volatile organic compound (VOC) that plays a role in atmospheric chemistry, primarily through its reaction with atmospheric radicals. chemicalbook.comjunyuanpetroleumgroup.com The dominant removal mechanism for this compound in the troposphere during the daytime is the reaction with hydroxyl radicals (OH). chemicalbook.comjunyuanpetroleumgroup.comcopernicus.org

Hydroxyl Radical Reaction Rates and Atmospheric Lifetime

The reaction of this compound with OH radicals is a primary process initiating its degradation in the atmosphere. This reaction proceeds via hydrogen atom abstraction from this compound by the OH radical, forming water and an isopentyl radical. chemicalbook.comjunyuanpetroleumgroup.com

The rate constant for the reaction of this compound with OH radicals has been measured by various research groups using techniques such as the relative-rate method. chemicalbook.comjunyuanpetroleumgroup.comacs.org Reported rate constants at 300 K are in the range of 3.78 x 10⁻¹² to 5.0 x 10⁻¹¹ cm³/molecule·sec. chemicalbook.comjunyuanpetroleumgroup.com

The atmospheric lifetime of this compound with respect to degradation by OH radicals can be estimated using the rate constant and the typical atmospheric concentration of OH radicals. copernicus.org Based on a photooxidation rate constant of 3.90 x 10⁻¹² cm³/molecule·sec with OH radicals in summer daylight, the atmospheric lifetime of this compound is estimated to be around 36 hours. chemicalbook.comjunyuanpetroleumgroup.com This indicates that this compound is relatively short-lived in the atmosphere due to its reactivity with OH radicals. copernicus.org

Here is a table summarizing some reported rate constants for the reaction of this compound with OH radicals:

| Temperature (K) | Rate Constant (cm³/molecule·sec) | Source |

| 300 | 3.78 x 10⁻¹² | Darnall et al. (1978) chemicalbook.comjunyuanpetroleumgroup.com |

| Summer daylight | 3.90 x 10⁻¹² | Altshuller (1991) chemicalbook.comjunyuanpetroleumgroup.com |

| Not specified | 5.0 x 10⁻¹¹ | Cox et al. (1980) chemicalbook.comjunyuanpetroleumgroup.com |

Unimolecular Transformations and RO₂ Branching

Following the reaction with OH radicals, the resulting isopentyl radicals rapidly react with atmospheric O₂ to form isopentyl peroxy radicals (RO₂). acs.orgnih.gov The fate of these RO₂ radicals in the atmosphere is crucial for determining the subsequent products and the formation of secondary pollutants like ozone and secondary organic aerosol (SOA). nih.govreading.ac.uk

Under atmospheric conditions, RO₂ radicals can undergo various reactions, including bimolecular reactions with nitric oxide (NO), hydroperoxyl radicals (HO₂), and other RO₂ radicals, as well as unimolecular isomerization reactions. acs.orgcopernicus.org The competition between these pathways influences the branching ratios of RO₂ reactions. acs.orgreading.ac.uk

Unimolecular transformations of this compound-derived RO₂ radicals, particularly intramolecular hydrogen shifts leading to the formation of QOOH radicals, are important in atmospheric oxidation. acs.orgpnas.orgcopernicus.org While traditionally considered slow at ambient temperatures compared to bimolecular reactions, these isomerization pathways can compete with or even dominate bimolecular reactions depending on the structure of the RO₂ radical and atmospheric conditions (e.g., low NO concentrations). acs.orgcopernicus.org

The unimolecular decomposition of RO₂ radicals can also occur, leading to the elimination of HO₂ and formation of an alkene. acs.orgacs.org This pathway competes with isomerization and bimolecular reactions.

Theoretical and Experimental Studies of Reaction Pathways

Theoretical calculations and experimental studies provide complementary insights into the reaction pathways of this compound. Theoretical methods, such as ab initio calculations and Transition State Theory (TST), are valuable tools for predicting reaction pathways and estimating rate parameters, especially for conditions difficult to probe experimentally. rsc.orgacs.org Experimental techniques, including jet-stirred reactors (JSRs), rapid compression machines (RCMs), and gas chromatography (GC), offer empirical data on species formation and consumption under controlled conditions. researchgate.netdtic.milacs.org

Research has focused on various reactions involving this compound, including hydrogen abstraction, pyrolysis, and oxidation. Theoretical studies have investigated the hydrogen abstraction potential energy surfaces of this compound molecules and positive ions by hydrogen radicals using high-level computational methods like DLPNO-CCSD(T) with various basis sets. rsc.orgrsc.orgresearchgate.netrsc.org These studies analyze molecular orbitals and potential energy surfaces to understand reaction mechanisms and predict structure selectivity. rsc.orgrsc.orgresearchgate.netrsc.org Rate constants for these abstraction reactions have been calculated over a wide temperature range (300–2000 K) using TST and Canonical Variational Transition State Theory (CVT), with quantum mechanical tunneling effects considered using methods like Small-Curvature Tunneling (SCT) and Eckart. acs.orgrsc.orgresearchgate.net Comparisons between theoretical calculations and experimental data for hydrogen abstraction reactions of this compound with radicals like H and CH₃ show good agreement. researchgate.netacs.org

Experimental studies on this compound pyrolysis and oxidation have been conducted in jet-stirred reactors across temperature ranges of 700 to 1100 K and various equivalence ratios. researchgate.net These experiments involve measuring mole fractions of reactants, products (including C₁-C₆ hydrocarbons, CO, CO₂, hydrogen, and methanol), and intermediates using techniques like gas chromatography. researchgate.net Kinetic models, such as the LLNL model, are often used to simulate experimental results, and modifications are made to improve predictions of species mole fractions and ignition delay times. researchgate.net For instance, modifications might include supplementing beta-scission reactions and updating rate constants for specific reactions like the abstraction of hydrogen from this compound by hydroxyl radicals. researchgate.net

Studies have shown that fuel consumption during this compound pyrolysis is sensitive to unimolecular decomposition reactions, such as the breakdown of this compound into isopropyl and ethyl radicals, particularly at higher temperatures (900–1100 K). researchgate.net In low-temperature oxidation, the reactivity is sensitive to the interconversion of hydroperoxyl and hydrogen peroxide radicals, while the competition between hydroxyl and hydroperoxyl radical formation is more significant at increased temperatures. researchgate.net

The isomerization of pentane to this compound is another important reaction studied both thermodynamically and experimentally. researchgate.net This exothermic reaction is favored at lower temperatures, which also helps suppress cracking reactions. researchgate.net Experimental studies in fixed-bed reactors using catalysts like Pt/HM have shown that factors like temperature, pressure, and the molar ratio of hydrogen to hydrocarbon significantly affect the isomerization rate, conversion, and selectivity. researchgate.netkau.edu.sa The addition of this compound to the feedstock in the alkylation of amylenes by isobutane (B21531) has been shown to suppress the formation of synthetic this compound via a hydrogen transfer reaction mechanism. google.com

Detailed research findings often include potential energy surfaces, transition state geometries, vibrational frequencies, and calculated rate constants, which are compared with experimental measurements to validate theoretical models. rsc.orgrsc.orgresearchgate.netrsc.orgresearchgate.net The enthalpies of formation for initial hydrogen abstraction radical products of this compound have also been determined through methods like isodesmic reaction analysis. researchgate.net

Below is a table summarizing some key findings from theoretical and experimental studies on this compound reactions:

| Reaction Type | Conditions | Key Findings | Methodologies | Source |

| Hydrogen Abstraction | 300–2000 K | Potential energy surfaces and rate constants determined for abstraction by H atoms from this compound molecules and ions; structure selectivity discussed. rsc.orgrsc.orgresearchgate.netrsc.org | Theoretical (DLPNO-CCSD(T), B3LYP-D3, M06-2x-D3, TST, CVT, SCT, Eckart) | rsc.orgrsc.orgresearchgate.netrsc.org |

| Hydrogen Abstraction | 300–1500 K | Rate coefficients for abstraction by H and CH₃ radicals determined and compared with experimental data. researchgate.net | Theoretical (TST, CVT, CBS-QB3, G3B3, SCT, Eckart) | researchgate.net |

| Pyrolysis & Oxidation | 700–1100 K, various equivalence ratios, 1 atm | Mole fractions of various species measured; kinetic models validated and modified; sensitivity to unimolecular decomposition and radical interconversion identified. researchgate.net | Experimental (Jet-stirred reactor, GC), Kinetic Modeling | researchgate.net |

| Isomerization | Various temperatures, pressures, H₂/HC ratios | Isomerization of pentane to this compound is exothermic; effects of temperature, pressure, and H₂/HC ratio on conversion and selectivity studied experimentally. researchgate.netkau.edu.sa | Experimental (Fixed-bed reactor), Thermodynamic Analysis | researchgate.netkau.edu.sa |

| Alkylation Side Reaction | Alkylation of amylenes by isobutane | Formation of synthetic this compound via hydrogen transfer reaction; suppressed by adding this compound to feedstock. google.com | Experimental, Mechanistic Postulation | google.com |

Advanced Applications and Engineering Research of Isopentane

Isopentane (B150273) as a Blowing Agent in Advanced Polymer Foaming Technologies

This compound plays a crucial role as a physical blowing agent in the production of various polymer foams, including polyurethane (PU), expanded polystyrene (EPS), and extruded polystyrene (XPS) insulation materials. trecora.comarchivemarketresearch.comgasesgrit.comarpadis.com Its low boiling point allows it to vaporize during the foaming process, creating a cellular structure within the polymer matrix. trecora.com This application is driven by the increasing demand for lightweight and energy-efficient materials in sectors like construction, packaging, and refrigeration. imarcgroup.comarchivemarketresearch.com The market for this compound as a blowing agent is experiencing robust growth, partly due to stringent regulations on ozone-depleting substances, which have led manufacturers to adopt more environmentally friendly alternatives like this compound. trecora.comarchivemarketresearch.com

Role in Polyurethane and Polystyrene Foam Production

In polyurethane foam production, this compound is used to help the substance "foam up" and achieve its thermal resistance value. lindenindustries.com It can be used alone or blended with other pentane (B18724) isomers like n-pentane and cyclopentane (B165970), depending on the desired foam properties. arpadis.comlindenindustries.com For instance, mixtures of this compound and cyclopentane are commonly used in the construction industry for residential and office building insulation, resulting in stronger, longer-lasting, and more insulating polyurethane foam. lindenindustries.com this compound is also utilized as a blowing agent in the production of polystyrene foams, including EPS and XPS. gasesgrit.comatomscientific.com

Mechanism of Cell Structure Formation and Insulation Efficiency

The vaporization of this compound during the foaming process is fundamental to the creation of the cellular structure in polymer foams. trecora.com The low boiling point of this compound facilitates this vaporization. trecora.com The resulting cellular structure is key to the foam's properties, including its lightweight nature and strength. trecora.com In closed-cell foams, the gas trapped within the cells significantly contributes to the material's thermal insulation properties. ornl.govmdpi.com While this compound and n-pentane have a lower insulating effect compared to cyclopentane, they contribute to the formation of firmer and finer cells, which can be advantageous for certain applications like residential insulation. lindenindustries.com The thermal conductivity of the gas within the cells is a critical factor in insulation performance, with lower thermal conductivity leading to better insulation. ornl.govmdpi.com Research has shown that rigid polyurethane foams foamed with this compound and mixtures of this compound and cyclopentane exhibit low thermal conductivity after aging. researchgate.netvot.plicm.edu.pl The presence of the blowing agent gas within the cells after foaming also enhances the insulating properties by not conducting heat effectively. trecora.com

The mechanism of cell growth in the polymer matrix involves the interplay between the physical and chemical forces within the polymer chains and the gas pressure generated by the blowing agent. researchgate.net

Innovations in Foam Formulations

Innovations in foam formulations often involve developing improved insulation materials using higher-quality this compound. archivemarketresearch.com Blending this compound with other blowing agents like cyclopentane is a common practice to optimize specific properties, such as achieving a balance between mechanical strength and thermal resistance. arpadis.comclimalife.com For example, blends of cyclopentane and this compound are used to produce rigid polyurethane foams with improved dimensional stability and aged thermal insulation properties compared to foams blown solely with cyclopentane. google.com Research also explores the use of co-blowing agents that are soluble in the polymer network, which can help retain this compound in the gaseous phase at lower temperatures, thus contributing to better insulation (R-Value) at these temperatures. osti.gov The development of advanced foam formulations is a continuous process driven by the need for enhanced performance and sustainability. archivemarketresearch.com

This compound in Fuel Science and Combustion Performance Research

This compound is also a relevant compound in fuel science and the subject of combustion performance research. It is a component of gasoline and is recognized for its properties that can influence engine performance and emissions. chemicalbook.comimarcgroup.com

Octane (B31449) Rating Enhancement and Engine Performance Studies